

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

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Compound of Interest

Compound Name: *Tert-butyl 6-(bromomethyl)nicotinate*

CAS No.: 912550-19-7

Cat. No.: B2542495

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Tert-butyl 6-(bromomethyl)nicotinate (CAS 912550-19-7) has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique structure, featuring a pyridine core functionalized with a reactive bromomethyl group and a sterically hindered tert-butyl ester, provides a powerful platform for the synthesis of complex nicotinic acid derivatives and other novel molecular architectures.^[1] The strategic placement of these two functional groups allows for selective and sequential chemical transformations, making it an invaluable tool in medicinal chemistry and organic synthesis. The bromomethyl group serves as an electrophilic handle for introducing the pyridyl scaffold via nucleophilic substitution, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be unveiled under specific acidic conditions. This guide offers an in-depth exploration of its synthesis, reactivity, applications, and handling, providing field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its successful application in any synthetic workflow. The data presented below is a consolidation of supplier

information and predictive analysis based on its chemical structure.

Core Properties

Property	Value	Reference
CAS Number	912550-19-7	[2][3]
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	[4]
Molecular Weight	272.14 g/mol	[4]
Appearance	Off-white to light yellow solid	[5]
Storage	Store at 2-8°C under an inert atmosphere	[6][7]

Predicted Spectroscopic Data

While extensive experimental spectra are not widely published, the following data is predicted based on the analysis of its functional groups and serves as a reliable guide for characterization.[8]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.90	Doublet	1H	Pyridine H-2
~8.10	Doublet of Doublets	1H	Pyridine H-4
~7.45	Doublet	1H	Pyridine H-5
~4.60	Singlet	2H	-CH ₂ -Br
~1.60	Singlet	9H	-C(CH ₃) ₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)	Assignment
~164.0	Ester Carbonyl (-C=O)
~158.0	Pyridine C-6
~152.0	Pyridine C-2
~137.5	Pyridine C-4
~125.0	Pyridine C-3
~121.0	Pyridine C-5
~82.0	Quaternary Carbon (-OC(CH ₃) ₃)
~31.0	Bromomethyl Carbon (-CH ₂ -Br)
~28.0	Tert-butyl Carbons (-C(CH ₃) ₃)

Predicted IR & MS Data

- Infrared (IR) Spectroscopy: Expected to show strong absorption bands around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) stretch, and characteristic C-O and C-Br stretches.
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis and Mechanism

The most common and efficient synthesis of **tert-butyl 6-(bromomethyl)nicotinate** involves the radical bromination of its precursor, tert-butyl 6-methylnicotinate. This transformation leverages the relative stability of the benzylic-type radical formed on the methyl group attached to the pyridine ring.

Synthetic Workflow

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or dichloromethane.



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Caption: Synthesis of **Tert-butyl 6-(bromomethyl)nicotinate**.

Detailed Experimental Protocol

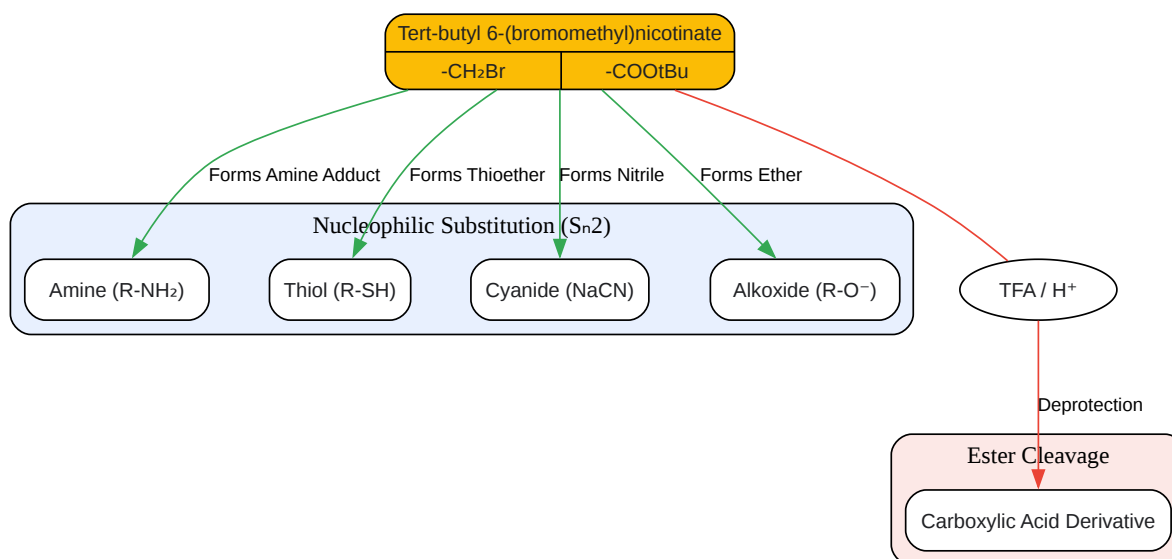
- Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 6-methylnicotinate (1.0 eq).
- Reagent Addition: Add carbon tetrachloride (or another suitable solvent) to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
- Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **tert-butyl 6-(bromomethyl)nicotinate**.

Causality: The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic bromination over competing reactions.[9]

AIBN is a common choice for an initiator due to its predictable decomposition into radicals upon heating.

Core Reactivity: A Duality of Purpose

The synthetic utility of **tert-butyl 6-(bromomethyl)nicotinate** stems from the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to building complex molecules.



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